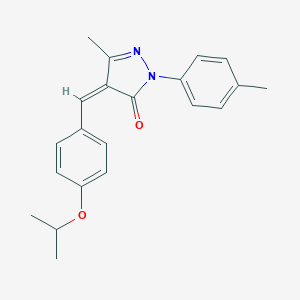![molecular formula C25H21ClN4O3S B308387 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol CAS No. 6378-18-3](/img/structure/B308387.png)
4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol, also known as CMETB, is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol is not fully understood. However, it has been suggested that it may act through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to have neuroprotective effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol in lab experiments is its potential as a therapeutic target for various diseases. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol. One area of interest is the development of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation into its mechanism of action and its effects on various signaling pathways may provide insights into its potential therapeutic applications. Finally, studies on the safety and toxicity of this compound are needed to determine its suitability for clinical use.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and to determine its suitability as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 2-ethoxyphenol and sodium hydroxide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[3-[(2-Chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol has been shown to have potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
6378-18-3 |
|---|---|
Molekularformel |
C25H21ClN4O3S |
Molekulargewicht |
493 g/mol |
IUPAC-Name |
4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C25H21ClN4O3S/c1-2-32-21-13-15(11-12-20(21)31)23-27-19-10-6-4-8-17(19)22-24(33-23)28-25(30-29-22)34-14-16-7-3-5-9-18(16)26/h3-13,23,27,31H,2,14H2,1H3 |
InChI-Schlüssel |
YBVSXUAUOWUVJR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-(acetyloxy)phenyl acetate](/img/structure/B308307.png)
![(6E)-4-chloro-2-methoxy-6-[[2-[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308308.png)
![4-Ethoxy-3-methoxybenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308309.png)

![2-Fluorobenzyl 6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308313.png)
![4-[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B308314.png)
![1-[3-(butylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308315.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)

![1-[6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308322.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane)](/img/structure/B308326.png)